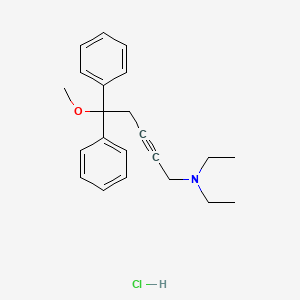
N,N-diethyl-5-methoxy-5,5-diphenyl-2-pentyn-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-5-methoxy-5,5-diphenyl-2-pentyn-1-amine hydrochloride, commonly known as DEDPA, is a synthetic compound that belongs to the family of phenylethylamine derivatives. DEDPA has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The exact mechanism of action of DEDPA is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain. DEDPA has been shown to increase the levels of serotonin, dopamine, and norepinephrine, which are known to play a role in mood regulation and cognitive function.
Biochemical and Physiological Effects:
DEDPA has been shown to have various biochemical and physiological effects. In animal models, DEDPA has been shown to improve cognitive function, reduce anxiety-like behavior, and exhibit antidepressant-like effects. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEDPA has several advantages for lab experiments, including its high potency and selectivity for certain receptors in the brain. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DEDPA. One possible direction is to further investigate its neuroprotective and neuroregenerative properties in animal models of neurodegenerative diseases. Another direction is to study its potential as a novel antidepressant and anxiolytic agent in clinical trials. Additionally, there is a need for further research on the safety and toxicity of DEDPA at different doses. Finally, DEDPA can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, DEDPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has shown promising results in animal models of neurodegenerative diseases, as well as in pharmacological studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
DEDPA can be synthesized through a multistep reaction starting from 4-bromo-2,5-dimethoxybenzaldehyde. The synthesis involves the use of various reagents and catalysts, including sodium borohydride, acetic acid, and palladium on carbon. The final product is obtained as a hydrochloride salt, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
DEDPA has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DEDPA has been studied for its neuroprotective and neuroregenerative properties. It has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. In pharmacology, DEDPA has been studied for its potential as a novel antidepressant and anxiolytic agent. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. In medicinal chemistry, DEDPA has been studied for its potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N,N-diethyl-5-methoxy-5,5-diphenylpent-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO.ClH/c1-4-23(5-2)19-13-12-18-22(24-3,20-14-8-6-9-15-20)21-16-10-7-11-17-21;/h6-11,14-17H,4-5,18-19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLMOEVPYKXRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-methoxy-5,5-diphenylpent-2-yn-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


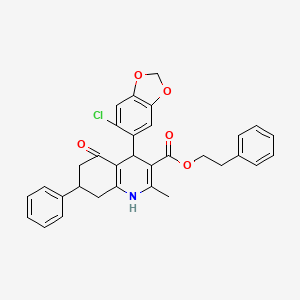
![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
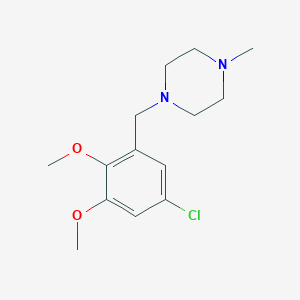
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)
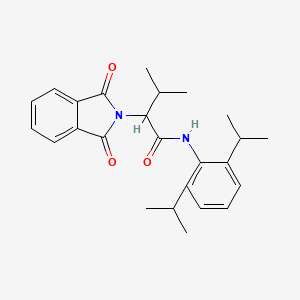

![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)

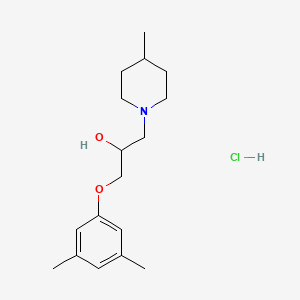
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)